molecular formula C21H20F6N2O4 B4546568 N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE

N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE

Cat. No.: B4546568
M. Wt: 478.4 g/mol
InChI Key: DLIULHJVWLYDDP-UHFFFAOYSA-N
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Description

N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes diethoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The diethoxy and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with diethoxy and trifluoromethyl groups. Examples include:

  • N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZOATE
  • N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZYLAMINE

Uniqueness

The uniqueness of N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2,5-diethoxy-4-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F6N2O4/c1-3-32-15-11-14(29-19(31)17(20(22,23)24)21(25,26)27)16(33-4-2)10-13(15)28-18(30)12-8-6-5-7-9-12/h5-11,17H,3-4H2,1-2H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIULHJVWLYDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE
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N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE
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N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE
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N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE
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N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE
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N-{2,5-DIETHOXY-4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PHENYL}BENZAMIDE

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